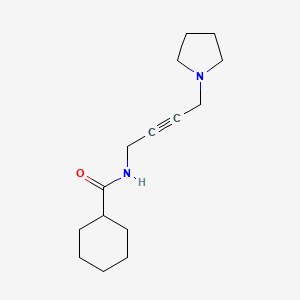

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Carboxamides, like cyclohexanecarboxamide, are organic compounds that contain a carbonyl (C=O) group attached to nitrogen. They are often used in the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyrrolidine ring can influence the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

- N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide has been utilized in the synthesis of various compounds. For instance, a heterobifunctional coupling agent was synthesized using a seven-step process starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, which is critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

Pharmacological Properties

- The compound Y-27632, which is closely related to this compound, has been studied for its pharmacological properties. It's a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases (Ishizaki et al., 2000).

Polyamide Synthesis

- New soluble polyamides have been synthesized from a dicarboxylic acid monomer containing a pendent tert-butylcyclohexylidene group. The monomer was reacted with various diamines to produce a series of new polyamides, demonstrating the versatility of cyclohexanecarboxamide derivatives in polymer science (Liaw et al., 2000).

Potential in Pharmaceutical Research

- The compound (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, related to cyclohexanecarboxamide, was synthesized as a potentially useful building block for pharmaceutical research (Bish et al., 2010).

Mécanisme D'action

Target of Action

The compound N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide is a complex molecule with a pyrrolidine ring, which is a common feature in many biologically active compounds Similar compounds with a pyrrolidine ring have been found to interact with various receptors and enzymes, including the vanilloid receptor 1, insulin-like growth factor 1 receptor, phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that pyrrolidine derivatives can act as antagonists or modulators of their target receptors or enzymes . This means they can bind to these targets and either block their activity (antagonist action) or alter their function (modulator action).

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the range of potential targets. For example, if the compound acts on the insulin-like growth factor 1 receptor, it could affect pathways related to cell growth and metabolism. If it acts on phosphodiesterase type 5, it could influence pathways related to cyclic guanosine monophosphate (cGMP) degradation .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially enhance the compound’s bioavailability, as pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an antagonist of the vanilloid receptor 1, it could potentially reduce pain sensation. If it modulates the activity of the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-pyrrolidin-1-ylbut-2-ynyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15(14-8-2-1-3-9-14)16-10-4-5-11-17-12-6-7-13-17/h14H,1-3,6-13H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXUHNKKTVQTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2956187.png)